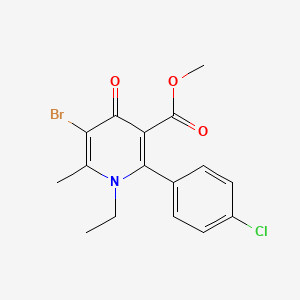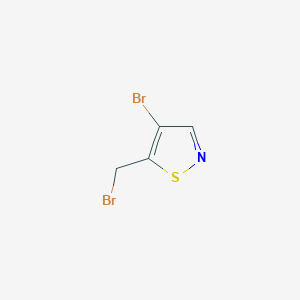
5-Bromo-2-(4-chlorophényl)-1-éthyl-6-méthyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate is a complex organic compound belonging to the pyridinecarboxylate family. This compound features a bromine atom, a chlorine-substituted phenyl group, and various alkyl groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate as the core structure.
Purification: The final product is purified using techniques like recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Advanced methods like continuous flow synthesis are employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles like hydroxide (OH-) or alkoxides (RO-) replace the bromine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and acidic conditions.
Reduction: LiAlH4, H2, and palladium on carbon (Pd/C).
Substitution: NaOH, KOH, or various alkoxides in polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridines or phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases. Industry: Its applications extend to the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It’s known that similar compounds have been utilized for developing sglt-2 inhibitors , which are used in diabetes therapy. SGLT-2 inhibitors work by inhibiting the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .
Biochemical Pathways
If this compound acts as an sglt-2 inhibitor, it would affect the glucose reabsorption pathway in the kidneys, leading to a decrease in blood glucose levels .
Result of Action
If this compound acts as an sglt-2 inhibitor, its action would result in decreased blood glucose levels, which could potentially be beneficial in the management of diabetes .
Comparaison Avec Des Composés Similaires
Methyl 2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate: Lacks the bromine atom.
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate: Different position of the bromine atom.
Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate: Similar structure but different substituents.
This comprehensive overview highlights the significance of Methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylate in various scientific and industrial fields. Its versatility and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for?
Propriétés
IUPAC Name |
methyl 5-bromo-2-(4-chlorophenyl)-1-ethyl-6-methyl-4-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-4-19-9(2)13(17)15(20)12(16(21)22-3)14(19)10-5-7-11(18)8-6-10/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNDAUDIPWQFDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)C(=C1C2=CC=C(C=C2)Cl)C(=O)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2483277.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2483280.png)
![(2Z)-6-hexyl-7-hydroxy-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2483281.png)
![N-(4-ETHYLPHENYL)-2-{3-[3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]-7-METHYL-4-OXO-1,4-DIHYDRO-1,8-NAPHTHYRIDIN-1-YL}ACETAMIDE](/img/structure/B2483284.png)

methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)


![methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2483292.png)


![4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2483295.png)
